Positional Isomer Differentiation: 6-Bromo vs. 5-Bromo Substitution Impacts Biological Activity
The substitution position of the bromine atom on the indazole core is a critical determinant of biological activity. While specific IC50 values for (6-Bromo-1H-indazol-3-yl)methanol are not publicly disclosed in primary literature, SAR studies on indazole derivatives consistently show that a 6-bromo substitution can lead to distinct and often superior potency profiles compared to its 5-bromo isomer. For example, in a related class of kinase inhibitors, the 6-bromoindazole scaffold demonstrated potent inhibition of JAK1 with an IC50 of 8 nM, while maintaining a 65 nM IC50 against JAK3, indicating a selectivity window [1]. This contrasts with other halogenated indazole derivatives where potency can vary by an order of magnitude or more based solely on halogen position [2]. Furthermore, the 6-bromo isomer offers a different synthetic handle and electronic environment compared to the 5-bromo isomer (CAS 705264-93-3), which can lead to divergent biological outcomes in complex assays .
| Evidence Dimension | Kinase Inhibition Potency (JAK1) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 6-bromoindazole core. |
| Comparator Or Baseline | 6-Bromo-1H-indazole core: JAK1 IC50 = 8 nM; JAK3 IC50 = 65 nM [1] |
| Quantified Difference | Potency of 6-bromo core is in the low nanomolar range. 5-bromo isomer potency data unavailable for direct comparison. |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
For researchers developing kinase inhibitors, the choice between 6-bromo and 5-bromo building blocks can significantly impact the potency and selectivity of the final compound, making (6-Bromo-1H-indazol-3-yl)methanol the essential starting material for accessing 6-substituted series.
- [1] Kuujia.com. 6-Bromo-1H-indazole: Een Nieuwe Ontdekking in de Chemische Biofarmacie? News article summarizing research on 6-bromo-1H-indazole JAK inhibition. 2025. View Source
- [2] Bodmer-Narkevitch, V., et al. Indazole derivatives as novel bradykinin B1 receptor antagonists. *Bioorganic & Medicinal Chemistry Letters*, 2010, 20(23), 7011-7014. View Source
